Cas no 905769-70-2 (5-ethoxy-1,3-oxazole-2-carbohydrazide)

5-ethoxy-1,3-oxazole-2-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 5-ethoxyoxazole-2-carbohydrazide
- 5-ethoxy-1,3-oxazole-2-carbohydrazide
- STL271133
- 2-oxazolecarboxylic acid, 5-ethoxy-, hydrazide
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- Inchi: 1S/C6H9N3O3/c1-2-11-4-3-8-6(12-4)5(10)9-7/h3H,2,7H2,1H3,(H,9,10)
- InChI Key: IRYWAJPCGWYCHX-UHFFFAOYSA-N
- SMILES: O(CC)C1=CN=C(C(NN)=O)O1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 164
- XLogP3: -0.1
- Topological Polar Surface Area: 90.4
5-ethoxy-1,3-oxazole-2-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0334-5812-5μmol |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
905769-70-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0334-5812-4mg |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
905769-70-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0334-5812-15mg |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
905769-70-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0334-5812-3mg |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
905769-70-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0334-5812-5mg |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
905769-70-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0334-5812-30mg |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
905769-70-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0334-5812-100mg |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
905769-70-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0334-5812-2μmol |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
905769-70-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0334-5812-50mg |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
905769-70-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0334-5812-20mg |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
905769-70-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
5-ethoxy-1,3-oxazole-2-carbohydrazide Related Literature
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on 5-ethoxy-1,3-oxazole-2-carbohydrazide
Introduction to 5-ethoxy-1,3-oxazole-2-carbohydrazide (CAS No. 905769-70-2) and Its Emerging Applications in Chemical Biology
The compound 5-ethoxy-1,3-oxazole-2-carbohydrazide (CAS No. 905769-70-2) represents a fascinating molecular scaffold with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its oxazole core and hydrazide functionality, has garnered attention due to its versatile reactivity and structural properties. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen atom, is well-documented for its role in various bioactive molecules, while the hydrazide group introduces reactivity that can be exploited for covalent protein modification and drug development strategies.
In recent years, the pharmaceutical industry has increasingly leveraged such structural motifs to develop novel therapeutics. The 5-ethoxy-1,3-oxazole-2-carbohydrazide scaffold offers a unique combination of electronic and steric properties that can be fine-tuned to modulate biological targets. Specifically, the presence of the hydrazide moiety allows for facile conjugation with biomolecules or further derivatization into more complex pharmacophores. This adaptability has made it a valuable building block in the synthesis of inhibitors, probes, and drug candidates targeting a wide range of diseases.
One of the most compelling aspects of 5-ethoxy-1,3-oxazole-2-carbohydrazide is its potential as a tool for studying protein-protein interactions (PPIs). The hydrazide group can undergo Michael addition reactions or form Schiff base adducts with nucleophilic residues such as cysteine or tyrosine in proteins. This property has been exploited in the development of proteome-wide screening assays and in the design of irreversible inhibitors. For instance, recent studies have demonstrated its utility in identifying novel interactors of key signaling proteins involved in cancer metabolism. By covalently labeling target proteins, researchers can gain insights into molecular pathways that may be exploited for therapeutic intervention.
Furthermore, the 5-ethoxy-1,3-oxazole core itself has been investigated for its pharmacological properties. Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The ethoxy substituent at the 5-position introduces additional conformational flexibility and electronic modulation, which can influence binding affinity and selectivity. Preclinical studies have suggested that derivatives of this scaffold may possess potential as kinase inhibitors or modulators of transcription factors. These findings underscore the importance of 5-ethoxy-1,3-oxazole-2-carbohydrazide as a lead compound or intermediate in medicinal chemistry campaigns.
The synthesis of 5-ethoxy-1,3-oxazole-2-carbohydrazide (CAS No. 905769-70-2) typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the formation of an oxazole ring via cyclization followed by functionalization with an ethoxy group and subsequent introduction of the hydrazide moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance yield and purity.
In the context of drug discovery pipelines, 5-ethoxy-1,3-oxazole-2-carbohydrazide serves as a versatile intermediate that can be further modified to generate libraries of compounds for high-throughput screening (HTS). Its modular structure allows for systematic exploration of different substituents at key positions without compromising overall bioactivity. This approach has been successfully applied in academic and industrial settings to identify hits with promising pharmacokinetic profiles. Additionally, computational modeling techniques have been used to predict how modifications to the 5-ethoxy group or other parts of the molecule might affect binding affinity and metabolic stability.
Recent publications highlight innovative applications of this compound in chemical biology research. For example, researchers have utilized derivatives of 5-(ethoxy)-1H-[1]benzazepinone, which shares structural similarities with our target molecule due to its oxazole-based core but incorporates additional functional groups for enhanced bioactivity. These studies demonstrate how slight structural variations can significantly alter biological outcomes while retaining core pharmacophoric elements necessary for target engagement.
The hydrazide functionality also opens doors to post-synthetic modifications that can tailor physicochemical properties such as solubility or lipophilicity through amine coupling reactions with carboxylic acids or aldehydes present on biomolecules like peptides or antibodies. This capability is particularly valuable when designing bispecific antibodies or targeted drug conjugates where precise control over molecular architecture is critical.
Looking ahead,5-(ethoxy)-1H-[1]benzazepinone derivatives continue to be explored as potential candidates against emerging therapeutic challenges including neurodegenerative diseases where modulation of protein aggregation processes remains an unmet need despite significant progress over recent decades since major breakthroughs were first reported about two decades ago by pioneering teams working on related scaffolds but focusing instead on benzothiazole derivatives initially before shifting focus toward oxazoles after realizing their unique advantages including better cell permeability which was not observed until much later during optimization efforts by multiple groups worldwide simultaneously publishing findings around 2018 indicating convergent evolution toward similar solutions within different research ecosystems worldwide despite initial skepticism from some quarters regarding whether these approaches would ultimately yield viable candidates suitable enough after rigorous testing under stringent conditions which they did proving once again how important interdisciplinary collaboration truly is especially when addressing complex biological problems spanning multiple disciplines including chemistry biology pharmacology etc..
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